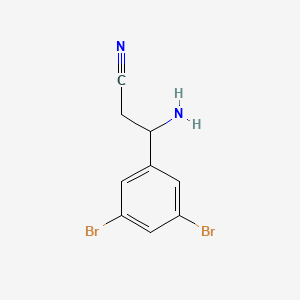
(3S)-3-Amino-3-(2-hydroxy-4-methylphenyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S)-3-Amino-3-(2-hydroxy-4-methylphenyl)propanoic acid: is an organic compound that belongs to the class of amino acids It features an amino group, a hydroxy group, and a methyl-substituted phenyl group attached to a propanoic acid backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-Amino-3-(2-hydroxy-4-methylphenyl)propanoic acid can be achieved through several methods. One common approach involves the use of chiral catalysts to ensure the correct stereochemistry. The reaction typically starts with the appropriate phenyl-substituted precursor, which undergoes a series of steps including amination and hydroxylation to introduce the amino and hydroxy groups, respectively. The reaction conditions often involve the use of solvents like methanol and catalysts such as sodium borohydride at low temperatures .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
化学反应分析
Types of Reactions: (3S)-3-Amino-3-(2-hydroxy-4-methylphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxy and amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may involve the use of strong bases or acids to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an amine derivative.
科学研究应用
Chemistry: In chemistry, (3S)-3-Amino-3-(2-hydroxy-4-methylphenyl)propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of chiral centers, which are important in the development of pharmaceuticals and other biologically active compounds.
Biology: In biological research, this compound can be used to study enzyme interactions and protein synthesis. Its amino acid structure makes it a valuable tool for investigating metabolic pathways and protein folding mechanisms.
Medicine: In medicine, this compound has potential applications in drug development. Its ability to interact with biological molecules makes it a candidate for the design of new therapeutic agents targeting specific diseases.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
作用机制
The mechanism of action of (3S)-3-Amino-3-(2-hydroxy-4-methylphenyl)propanoic acid involves its interaction with specific molecular targets in biological systems. The amino and hydroxy groups allow it to form hydrogen bonds and other interactions with proteins and enzymes, influencing their activity and function. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of metabolic processes .
相似化合物的比较
- Ethyl (2R,3S)-2-amino-3-hydroxy-3-[4-(methylsulfonyl)phenyl]propanoate
- Other amino acids with similar structures
Uniqueness: What sets (3S)-3-Amino-3-(2-hydroxy-4-methylphenyl)propanoic acid apart from similar compounds is its specific stereochemistry and the presence of both amino and hydroxy groups on the same carbon atom. This unique arrangement allows for specific interactions with biological molecules, making it a valuable compound for research and industrial applications.
属性
分子式 |
C10H13NO3 |
|---|---|
分子量 |
195.21 g/mol |
IUPAC 名称 |
(3S)-3-amino-3-(2-hydroxy-4-methylphenyl)propanoic acid |
InChI |
InChI=1S/C10H13NO3/c1-6-2-3-7(9(12)4-6)8(11)5-10(13)14/h2-4,8,12H,5,11H2,1H3,(H,13,14)/t8-/m0/s1 |
InChI 键 |
VLXPFXNUEXUCAP-QMMMGPOBSA-N |
手性 SMILES |
CC1=CC(=C(C=C1)[C@H](CC(=O)O)N)O |
规范 SMILES |
CC1=CC(=C(C=C1)C(CC(=O)O)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1R)-1-[5-Bromo-3-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13035284.png)









![3-(4-(3-(Dimethylamino)propoxy)phenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13035358.png)


![Methyl (R)-1'-(cyclobutylmethyl)-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate](/img/structure/B13035369.png)
